molecular formula C8H8O3 B589547 2-Vanillin-13C6,d3 CAS No. 1329799-83-8

2-Vanillin-13C6,d3

Cat. No.: B589547
CAS No.: 1329799-83-8
M. Wt: 161.121
InChI Key: JJVNINGBHGBWJH-SWOOYXGDSA-N
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Description

2-Vanillin-13C6,d3 (CAS: 1329799-83-8) is a stable isotope-labeled derivative of vanillin, a phenolic aldehyde widely used in flavoring, fragrance, and biochemical research. This compound is specifically modified with six carbon-13 (13C) atoms and three deuterium (d3) atoms, replacing natural carbon-12 and hydrogen atoms at defined positions. Its molecular formula is C7[13C]H5D3O3, with a molecular weight of 153.14 g/mol . The isotopic labeling occurs at the methoxy group (-O[13CH3]) and the aromatic ring, as indicated by its SMILES string: C(=O)C1=CC=CC(OC([2H])([2H])[2H])=C1O .

This compound is critical in isotope ratio mass spectrometry (IRMS), nuclear magnetic resonance (NMR), and tracer studies due to its distinct isotopic signature, enabling precise tracking in metabolic pathways, authentication of vanillin sources (natural vs. synthetic), and quantification in complex matrices .

Properties

CAS No.

1329799-83-8

Molecular Formula

C8H8O3

Molecular Weight

161.121

IUPAC Name

2-hydroxy-3-(trideuteriomethoxy)benzaldehyde

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3,2+1,3+1,4+1,6+1,7+1,8+1

InChI Key

JJVNINGBHGBWJH-SWOOYXGDSA-N

SMILES

COC1=CC=CC(=C1O)C=O

Synonyms

2-Hydroxy-3-methoxybenzaldehyde-13C6,d3;  o-Vanillin-13C6,d3;  2-Hydroxy-m-anisaldehyde-13C6,d3;  2-Vanillin-13C6,d3;  3-Methoxy-2-hydroxy-_x000B_benzaldehyde-13C6,d3;  3-Methoxysalicyladehyde-13C6,d3;  3-Methoxysalicylaldehyde-13C6,d3;  6-Formyl-2-methoxyphenol-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Vanillin-13C6,d3 involves the incorporation of carbon-13 and deuterium isotopes into the vanillin molecule. One common method is the reaction of 13C-labeled guaiacol with formaldehyde under acidic conditions to form 13C-labeled vanillin. The deuteration of the methoxy group can be achieved by treating the compound with deuterated methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-Vanillin-13C6,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Vanillin-13C6,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Vanillin-13C6,d3 involves its interaction with various molecular targets and pathways. Vanillin, the parent compound, is known to inhibit non-homologous end joining (NHEJ) by directly inhibiting the activity of DNA-dependent protein kinase (DNA-PK). This inhibition affects DNA repair processes and can potentiate the cytotoxicity of certain chemotherapeutic agents . Additionally, vanillin exhibits antioxidant, anti-inflammatory, and antimicrobial properties, which contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Labeling and Structural Variations

The table below compares 2-Vanillin-13C6,d3 with other isotope-labeled vanillin derivatives:

Compound Isotopic Labels CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 6×13C, 3×D (methoxy/ring) 1329799-83-8 C7[13C]H5D3O3 153.14 Dual-isotope NMR/MS, tracer studies
Vanillin-13C6 6×13C (aromatic ring) 86884-84-6 C7[13C]H8O3 153.14 Bulk δ13C analysis, food authentication
Vanillin-α-13C 1×13C (aldehyde group) 201595-58-6 C8H8[13C]O3 153.14 Position-specific isotopic tracing
2-Vanillin-d3 3×D (methoxy group) N/A C8H5D3O3 155.16 Hydrogen isotope studies
Unlabeled Vanillin None 121-33-5 C8H8O3 152.14 Industrial flavoring, reference standard

Analytical Performance

  • Isotopic Discrimination :

    • This compound’s dual labeling allows simultaneous tracking of carbon and hydrogen isotopes, unlike single-labeled analogs (e.g., Vanillin-13C6 or 2-Vanillin-d3). This is critical for distinguishing mixed vanillin sources (e.g., lignin-derived vs. guaiacol-synthesized) using δ13C and δ2H values .
    • Vanillin-α-13C, labeled at the aldehyde position, is optimal for studying oxidation pathways but lacks the methoxy group specificity of this compound .
  • Spectral Characteristics :

    • In 13C-NMR, this compound exhibits splitting patterns due to deuterium coupling, unlike Vanillin-13C6, which shows simplified peaks for quantitative analysis .
    • Mass spectrometry (MS) reveals an M+9 mass shift for this compound (vs. M+6 for Vanillin-13C6), enhancing detection specificity in complex mixtures .

Research Findings and Challenges

  • Synthesis Complexity : The dual labeling of this compound requires multi-step synthesis, increasing production costs compared to single-labeled variants .
  • Limitations in Bulk Analysis : While δ13C values differentiate synthetic and natural vanillin, mixed sources (e.g., biosynthetic + synthetic) remain challenging to resolve without dual-isotope data .
  • Storage and Handling : Deuterated compounds like this compound require inert storage conditions (flammable solid, storage class 11) to prevent isotopic exchange .

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